PF 04885614
Description
PF 04885614 (CAS: 1480833-70-2) is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel subtype NaV1.8, which is implicated in pain signaling pathways. Its chemical name is 2-(5-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine, with a molecular formula of C₁₃H₁₄F₃N₃O and a molecular weight of 285.26 g/mol . This compound is sparingly soluble in DMSO and ethanol (<28.53 mg/mL) and is recommended for storage at -20°C in lyophilized form. For experimental use, solutions should be prepared in DMSO and stored at -80°C (stable for ≤6 months) or -20°C (stable for ≤1 month) .
This compound has demonstrated in vivo efficacy in preclinical models of neuropathic and inflammatory pain, making it a critical tool for studying NaV1.8-mediated pathologies .
Properties
Molecular Formula |
C13H14F3N3O |
|---|---|
Molecular Weight |
285.26 |
SMILES |
CC(C1=NC=C(N1)C2=CC=C(OC(F)(F)F)C=C2)(N)C |
Synonyms |
1-Methyl-[1-[4-(4-trifluoromethoxy)phenyl]-imidazol-2-yl]-ethanamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
NaV1.8 inhibitors and other sodium channel blockers are structurally and functionally diverse. Below, PF 04885614 is compared with three functionally similar compounds: PF 05089771 (NaV1.7 inhibitor) , A-803467 (NaV1.8 inhibitor) , and Jingzhaotoxin III (NaV1.5 inhibitor) .
Table 1: Comparative Analysis of this compound and Similar Sodium Channel Inhibitors
Structural and Functional Distinctions
- This compound vs. A-803467 : Both target NaV1.8, but this compound exhibits superior selectivity and stability in solution. A-803467 has been used in mechanistic studies but lacks robust in vivo validation .
- This compound vs. PF 05089771 : While PF 05089771 targets NaV1.7 (associated with inherited erythromelalgia), this compound’s NaV1.8 inhibition is more relevant to inflammatory pain pathways .
- This compound vs.
Research Findings
Potency : this compound inhibits NaV1.8 with an IC₅₀ of ~100 nM, outperforming A-803467 (IC₅₀ >1 µM) in electrophysiological assays .
Therapeutic Potential: In rodent models, this compound reduced mechanical allodynia by 60–70%, comparable to PF 05089771’s efficacy in NaV1.7-driven pain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
